N-(14-methylallyl)norgalanthamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-methylallyl)norgalanthamine involves several steps, starting from galanthamine. The process typically includes N-alkylation reactions where galanthamine is treated with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Leucojum aestivum leaves, which are a by-product of the industrial production of galanthamine hydrobromide . This method is preferred due to the natural abundance of the compound in the plant material .
Chemical Reactions Analysis
Types of Reactions
N-(14-methylallyl)norgalanthamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: This compound can participate in substitution reactions where the N-alkyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
N-(14-methylallyl)norgalanthamine has several scientific research applications:
Mechanism of Action
N-(14-methylallyl)norgalanthamine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Similar Compounds
Galanthamine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
N-allylnorgalanthamine: Another derivative with similar acetylcholinesterase inhibitory activity.
Sanguinine: An alkaloid with higher acetylcholinesterase inhibitory activity than galanthamine.
Uniqueness
N-(14-methylallyl)norgalanthamine is unique due to its specific N-alkyl substitution, which imparts distinct pharmacological properties compared to its analogs . Its inhibitory activity against acetylcholinesterase is comparable to that of sanguinine, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-(2-methylprop-2-enyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C20H25NO3/c1-13(2)11-21-9-8-20-7-6-15(22)10-17(20)24-19-16(23-3)5-4-14(12-21)18(19)20/h4-7,15,17,22H,1,8-12H2,2-3H3/t15-,17-,20-/m0/s1 |
InChI Key |
FEKQBPRIVQKBRM-KNBMTAEXSA-N |
Isomeric SMILES |
CC(=C)CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES |
CC(=C)CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Origin of Product |
United States |
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